molecular formula C20H21N3O4S B4581067 N-[(Z)-1-(1,3-benzodioxol-5-yl)-3-(4-methylpiperazin-1-yl)-3-oxoprop-1-en-2-yl]thiophene-2-carboxamide

N-[(Z)-1-(1,3-benzodioxol-5-yl)-3-(4-methylpiperazin-1-yl)-3-oxoprop-1-en-2-yl]thiophene-2-carboxamide

Cat. No.: B4581067
M. Wt: 399.5 g/mol
InChI Key: SYLRNXYWEXZSKW-PTNGSMBKSA-N
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Description

N-[(Z)-1-(1,3-benzodioxol-5-yl)-3-(4-methylpiperazin-1-yl)-3-oxoprop-1-en-2-yl]thiophene-2-carboxamide is a complex organic compound that features a unique combination of functional groups, including a benzodioxole moiety, a piperazine ring, and a thiophene carboxamide. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Z)-1-(1,3-benzodioxol-5-yl)-3-(4-methylpiperazin-1-yl)-3-oxoprop-1-en-2-yl]thiophene-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Benzodioxole Moiety: This step involves the cyclization of catechol with formaldehyde to form the 1,3-benzodioxole ring.

    Introduction of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction with an appropriate halogenated precursor.

    Formation of the Enone Intermediate: The enone intermediate is formed via an aldol condensation reaction between the benzodioxole derivative and an appropriate aldehyde.

    Coupling with Thiophene Carboxamide: The final step involves the coupling of the enone intermediate with thiophene-2-carboxamide under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[(Z)-1-(1,3-benzodioxol-5-yl)-3-(4-methylpiperazin-1-yl)-3-oxoprop-1-en-2-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon or sodium borohydride to reduce the enone moiety.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the thiophene moiety using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Palladium on carbon, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

N-[(Z)-1-(1,3-benzodioxol-5-yl)-3-(4-methylpiperazin-1-yl)-3-oxoprop-1-en-2-yl]thiophene-2-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential anticancer, antimicrobial, and anti-inflammatory activities.

    Biological Studies: It is used in studies to understand its interaction with biological targets such as enzymes and receptors.

    Chemical Biology: The compound serves as a probe to study various biochemical pathways and mechanisms.

    Industrial Applications: It may be used in the development of new materials or as a precursor for other complex molecules.

Mechanism of Action

The mechanism of action of N-[(Z)-1-(1,3-benzodioxol-5-yl)-3-(4-methylpiperazin-1-yl)-3-oxoprop-1-en-2-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N-[(Z)-1-(1,3-benzodioxol-5-yl)-3-(4-chloropiperazin-1-yl)-3-oxoprop-1-en-2-yl]thiophene-2-carboxamide
  • N-[(Z)-1-(1,3-benzodioxol-5-yl)-3-(4-methylpiperidin-1-yl)-3-oxoprop-1-en-2-yl]thiophene-2-carboxamide

Uniqueness

N-[(Z)-1-(1,3-benzodioxol-5-yl)-3-(4-methylpiperazin-1-yl)-3-oxoprop-1-en-2-yl]thiophene-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its structure allows for versatile modifications, making it a valuable scaffold in medicinal chemistry and drug discovery.

Properties

IUPAC Name

N-[(Z)-1-(1,3-benzodioxol-5-yl)-3-(4-methylpiperazin-1-yl)-3-oxoprop-1-en-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4S/c1-22-6-8-23(9-7-22)20(25)15(21-19(24)18-3-2-10-28-18)11-14-4-5-16-17(12-14)27-13-26-16/h2-5,10-12H,6-9,13H2,1H3,(H,21,24)/b15-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYLRNXYWEXZSKW-PTNGSMBKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C(=CC2=CC3=C(C=C2)OCO3)NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)C(=O)/C(=C/C2=CC3=C(C=C2)OCO3)/NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(Z)-1-(1,3-benzodioxol-5-yl)-3-(4-methylpiperazin-1-yl)-3-oxoprop-1-en-2-yl]thiophene-2-carboxamide
Reactant of Route 2
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N-[(Z)-1-(1,3-benzodioxol-5-yl)-3-(4-methylpiperazin-1-yl)-3-oxoprop-1-en-2-yl]thiophene-2-carboxamide
Reactant of Route 3
Reactant of Route 3
N-[(Z)-1-(1,3-benzodioxol-5-yl)-3-(4-methylpiperazin-1-yl)-3-oxoprop-1-en-2-yl]thiophene-2-carboxamide
Reactant of Route 4
Reactant of Route 4
N-[(Z)-1-(1,3-benzodioxol-5-yl)-3-(4-methylpiperazin-1-yl)-3-oxoprop-1-en-2-yl]thiophene-2-carboxamide
Reactant of Route 5
Reactant of Route 5
N-[(Z)-1-(1,3-benzodioxol-5-yl)-3-(4-methylpiperazin-1-yl)-3-oxoprop-1-en-2-yl]thiophene-2-carboxamide
Reactant of Route 6
Reactant of Route 6
N-[(Z)-1-(1,3-benzodioxol-5-yl)-3-(4-methylpiperazin-1-yl)-3-oxoprop-1-en-2-yl]thiophene-2-carboxamide

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